molecular formula C16H20ClN5O2S B2633062 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine CAS No. 1448034-77-2

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

Cat. No. B2633062
CAS RN: 1448034-77-2
M. Wt: 381.88
InChI Key: NBAPJLPHJOWWRT-UHFFFAOYSA-N
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Description

The compound “6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine” is a complex organic molecule that contains a piperazine ring, a pyridazine ring, and a sulfonyl group attached to a chlorophenyl group . Piperazine rings are common in many pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings would add rigidity to the structure, while the sulfonyl and amine groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of this specific compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amine groups could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Research into sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, related to the specified chemical structure, has shown promise in antimicrobial and antimalarial activities. Synthesized compounds were evaluated against gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth. Such findings suggest potential applications in developing new antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).

Antifungal and Anthelmintic Activity

Derivatives of the chemical structure have been synthesized and screened for their biological activity, including antibacterial, antifungal, and anthelmintic properties. The study indicates some derivatives exhibit significant biological activities, suggesting their potential as base structures for developing agents against fungal and parasitic infections (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).

Antiviral Activity

The synthesis of derivatives with the sulfonamide group has demonstrated antiviral properties, particularly against the tobacco mosaic virus. This highlights the potential of such compounds in the development of new antiviral drugs, offering a pathway for further research in combating viral infections (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010).

Anticancer Activity

Studies on the piperazine derivatives have also revealed their anticancer potential. Certain derivatives have shown antiproliferative effects against various human cancer cell lines, indicating the significance of these compounds in developing novel anticancer therapies. The research suggests the exploration of these derivatives as potential anticancer agents, with some compounds exhibiting promising activity in preliminary tests (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Alzheimer’s Disease Treatment

Derivatives synthesized for the treatment of Alzheimer's disease have shown enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's. This demonstrates the potential application of these compounds in the development of treatments for neurodegenerative diseases, providing a foundation for further research in this area (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, M. Ashraf, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many piperazine derivatives act as ligands for various receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for optimizing its synthesis . Given the wide range of activities exhibited by piperazine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S/c1-20(2)13-11-16(19-18-12-13)21-7-9-22(10-8-21)25(23,24)15-6-4-3-5-14(15)17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPJLPHJOWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

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